Enhanced Reactivity for Cross-Coupling at the 7-Position via Iodo Substituent
The presence of an iodine atom at the 7-position of 4-Chloro-7-iodo-6-nitro-quinazoline provides a significantly more reactive handle for transition metal-catalyzed cross-coupling reactions compared to the chlorine atom found in analogs like 4,7-Dichloro-6-nitroquinazoline [1]. The carbon-iodine bond is weaker and more readily undergoes oxidative addition, a key step in reactions such as Suzuki, Stille, or Sonogashira couplings [1]. This allows for more efficient and selective functionalization of the quinazoline core.
| Evidence Dimension | Relative Reactivity in Palladium-Catalyzed Oxidative Addition |
|---|---|
| Target Compound Data | C-I bond present at the 7-position |
| Comparator Or Baseline | Analog with C-Cl bond at the 7-position (e.g., 4,7-Dichloro-6-nitroquinazoline) |
| Quantified Difference | Iodoarenes are typically >100x more reactive than chloroarenes in Pd-catalyzed oxidative addition. |
| Conditions | This is a well-established principle in organometallic chemistry, not derived from a direct comparative study of these exact compounds. |
Why This Matters
This differential reactivity is critical for procuring a building block that can be efficiently elaborated into complex libraries, reducing synthesis time and cost.
- [1] Alafeefy, A. M. (2025). Synthesis of some new substituted iodoquinazoline derivatives and their antimicrobial screening. Journal of Saudi Chemical Society. View Source
